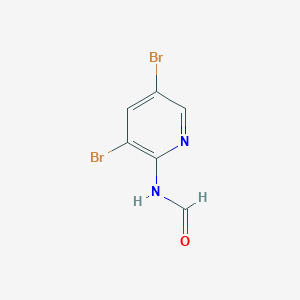

N-(3,5-dibromopyridin-2-yl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

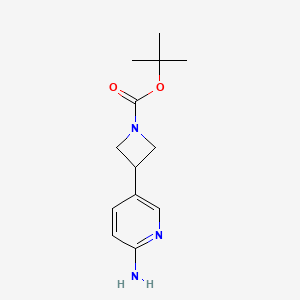

“N-(3,5-dibromopyridin-2-yl)formamide” is a chemical compound with the molecular formula C6H4Br2N2O . It is also known by its IUPAC name, N-(3,5-dibromo-2-pyridyl)formamide .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dibromopyridin-2-yl)formamide” consists of a pyridine ring substituted with two bromine atoms and a formamide group . The presence of the bromine atoms makes the compound a good candidate for further reactions, particularly those involving nucleophilic substitution .科学的研究の応用

Antifungal Applications

Research has demonstrated the antifungal potential of bromopyrrole alkaloids, compounds which are structurally related to dibromopyridinyl derivatives. For instance, various bromopyrrole alkaloids isolated from the South China Sea sponge Agelas sp. have shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. Such findings highlight the potential of dibromopyridinyl-related compounds in antifungal research and development (Zhu et al., 2016).

Synthetic Chemistry

Formamides, including those related to dibromopyridinyl compounds, play a crucial role in synthetic chemistry. They serve as nucleophiles in reactions leading to the formation of densely substituted 2-aminopyridines, demonstrating the versatility of formamides in constructing complex molecular architectures (Weng et al., 2018). Additionally, formamides have been used in the selective N-formylation of amines containing unsaturated groups using CO2 and H2, showcasing their utility in sustainable chemistry applications (Liu et al., 2017).

Prebiotic Chemistry

The role of formamide in prebiotic chemistry has been explored, particularly its ability to act as a precursor for several components of nucleic acids under prebiotic conditions. When heated in the presence of montmorillonites, formamide facilitates the synthesis of purine, adenine, cytosine, and uracil, among others. This showcases the potential of formamide and related compounds in studying the origins of life and informational polymers (Saladino et al., 2004).

Safety And Hazards

“N-(3,5-dibromopyridin-2-yl)formamide” is classified with a GHS07 signal word, indicating that it is a warning hazard . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

N-(3,5-dibromopyridin-2-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZRUKFNQFKWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dibromopyridin-2-yl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)

![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)

![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)

![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)